molecular formula C20H22N2O6S2 B4982842 Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate

Cat. No.: B4982842
M. Wt: 450.5 g/mol
InChI Key: NVOAXQQBLICGRI-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[2,3-c]thiopyran ring system, which is known for its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]thiopyran Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]thiopyran ring system.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a nitration reaction, which typically involves the use of nitric acid and sulfuric acid as reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted derivatives with the nitro group replaced by other functional groups.

Scientific Research Applications

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate: Similar structure but with a different core ring system.

    Methyl 3-methoxy-4-nitrobenzoate: Shares the nitrobenzoyl group but differs in the ester and core structure.

Properties

IUPAC Name

ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S2/c1-5-28-19(24)16-12-9-20(2,3)29-10-15(12)30-18(16)21-17(23)11-6-7-14(27-4)13(8-11)22(25)26/h6-8H,5,9-10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOAXQQBLICGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(SC2)(C)C)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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